Fmoc-L-Lys(pentynoyl)-OH

Description

Historical Context and Rationale for Development

The synthesis of this compound arose from the need to address two challenges in peptide chemistry: (1) protecting amine groups during iterative coupling reactions and (2) incorporating bioorthogonal functional groups for downstream modifications. Prior to its development, researchers relied on bulkier protective groups that limited structural flexibility or required harsh deprotection conditions.

The Fmoc group, introduced in the late 20th century, offered a solution with its base-labile properties, allowing gentle deprotection using piperidine. Concurrently, the rise of click chemistry—particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC)—created demand for alkyne-containing amino acids. By appending a pentynoyl moiety to lysine’s ε-amino group, chemists gained a site-specific alkyne handle without perturbing the peptide backbone.

Early applications focused on synthesizing fluorophore-labeled peptides and antibody-drug conjugates (ADCs). For example, researchers utilized the pentynoyl group to attach imaging agents or cytotoxic payloads via strain-promoted alkyne-azide cycloaddition (SPAAC). Over time, its utility expanded to materials science, where it facilitates the creation of peptide-polymer hybrids and biomimetic hydrogels.

Nomenclature and Structural Overview in Peptide Chemistry

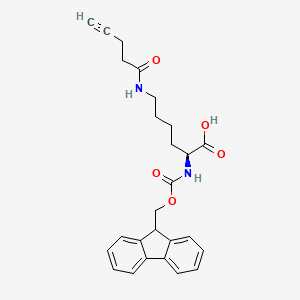

This compound belongs to the class of orthogonally protected amino acids. Its systematic IUPAC name, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pent-4-ynoylamino)hexanoic acid , encapsulates its stereochemical and functional features:

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₂₈N₂O₅ |

| Molecular Weight | 448.51 g/mol |

| Stereochemistry | L-configuration at α-carbon |

| Protective Groups | Fmoc (α-amino), pentynoyl (ε-amino) |

| Functional Groups | Carboxylic acid, alkyne, carbamate |

Structurally, the molecule comprises:

- A lysine backbone with the α-amino group protected by Fmoc

- A pent-4-ynoyl group (–CO–C≡C–CH₂–CH₂–) attached to the ε-amino group

- A free carboxylic acid at the C-terminus for peptide bond formation

The Fmoc group’s planar fluorene ring system enhances UV detectability during high-performance liquid chromatography (HPLC) purification, while the alkyne’s linear geometry ensures minimal steric hindrance during click reactions.

Overview of Research Applications and Relevance in Modern Science

This compound serves as a linchpin in diverse research domains:

1. Peptide Synthesis and Modification

In SPPS, the compound enables:

- Sequential elongation of peptide chains via Fmoc deprotection cycles

- Site-specific introduction of alkynes for conjugating fluorophores (e.g., Mca in Fmoc-Lys(Mca)-OH)

- Construction of cyclic peptides through side chain-to-side chain cyclization

2. Bioconjugation Strategies

The pentynoyl group participates in:

- CuAAC with azide-functionalized drugs to create ADCs

- SPAAC with dibenzocyclooctyne (DBCO) tags for live-cell labeling

- Hydrazone ligation for pH-responsive drug release systems

3. Materials Science

Researchers exploit its dual functionality to:

- Synthesize peptide-based hydrogels with tunable mechanical properties

- Functionalize gold nanoparticles for biosensing applications

- Create peptide nucleic acid (PNA) hybrids for gene editing tools

A representative application involves the “helping hand” strategy, where solubilizing tags attached via click chemistry improve peptide purification. Post-purification, the tags are cleaved using 1M hydrazine, leaving the native peptide intact.

Table 1: Key Applications of this compound

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pent-4-ynoylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O5/c1-2-3-15-24(29)27-16-9-8-14-23(25(30)31)28-26(32)33-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1,4-7,10-13,22-23H,3,8-9,14-17H2,(H,27,29)(H,28,32)(H,30,31)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXYNDUFTOOVKN-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Lys(pentynoyl)-OH typically involves the protection of the lysine amino group with the Fmoc group, followed by the introduction of the pentynoyl group. The process can be summarized as follows:

Protection of Lysine: Lysine is first protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

Introduction of Pentynoyl Group: The protected lysine is then reacted with pentynoic acid or its activated ester (e.g., pentynoyl chloride) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Fmoc-L-Lys(pentynoyl)-OH undergoes various chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling agents like DCC or EDC.

Click Chemistry: The pentynoyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF).

Coupling: DCC or EDC in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).

Click Chemistry: Copper(I) iodide (CuI) and sodium ascorbate in a solvent like DMF or water

Major Products:

Deprotection: Free lysine derivative with a pentynoyl group.

Coupling: Peptides with this compound incorporated.

Click Chemistry: Triazole-linked peptides or conjugates

Scientific Research Applications

Peptide Synthesis

Fmoc-L-Lys(pentynoyl)-OH is extensively employed in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protective group for the amino terminus, allowing for selective coupling reactions while the pentynoyl group enhances the compound's reactivity.

- Deprotection Mechanism : The Fmoc group can be removed using a base such as piperidine, facilitating the sequential addition of amino acids to form complex peptide chains.

- Coupling Efficiency : The pentynoyl group allows for efficient formation of peptide bonds with other amino acids, particularly in reactions involving copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry.

Drug Discovery and Development

The incorporation of this compound into peptide sequences has shown promising results in drug discovery:

- Enhanced Stability : Peptides synthesized with this compound exhibit increased resistance to enzymatic degradation compared to their L-amino acid counterparts. This property is particularly advantageous for therapeutic applications where prolonged activity is desired.

- Binding Affinity Modulation : Studies indicate that peptides containing D-amino acids, such as those synthesized with this compound, demonstrate altered binding affinities for target proteins, which can be leveraged to engineer more effective drugs.

Bioconjugation Techniques

The alkyne functionality provided by the pentynoyl group allows for bioconjugation applications:

- Click Chemistry : this compound can be utilized in click chemistry to attach various biomolecules (e.g., fluorophores, drugs) to peptides, facilitating the development of targeted therapies and imaging agents.

- Labeling Peptides : The ability to incorporate this compound into peptide sequences enables researchers to create labeled peptides for tracking and studying biological processes in vivo.

Stability Studies

Research indicates that peptides synthesized with D-amino acids, including those containing Fmoc-Lys(pentynoyl)-OH, exhibit increased stability against enzymatic degradation compared to those synthesized with L-amino acids. This property is particularly advantageous for therapeutic applications where prolonged activity is desired.

Binding Affinity Modulation

A study demonstrated that incorporating D-lysine into peptide sequences altered their binding affinities for target proteins, suggesting that this compound could be used to engineer peptides with enhanced specificity and efficacy in drug design.

Therapeutic Applications

Peptides synthesized using this compound have shown promise in various therapeutic contexts, including cancer treatment and antimicrobial applications, due to their improved pharmacological profiles.

Mechanism of Action

The mechanism of action of Fmoc-L-Lys(pentynoyl)-OH is primarily related to its role in peptide synthesis and bioconjugation:

Peptide Synthesis: The Fmoc group protects the amino group of lysine during peptide chain elongation, preventing unwanted side reactions. It is removed under basic conditions to expose the amino group for further coupling reactions.

Click Chemistry: The pentynoyl group participates in CuAAC reactions, forming stable triazole linkages with azides. .

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of Fmoc-L-Lys(pentynoyl)-OH with structurally related lysine derivatives (Table 1):

Table 1: Key Properties of this compound and Analogues

*DIM: 2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl.

(1) Functional Group Reactivity

- This compound: The ε-pentynoyl group enables site-specific bioconjugation via CuAAC, making it ideal for radiolabeling (e.g., ⁶⁸Ga-labeled peptides) . In contrast, Fmoc-L-Lys(Boc)-OH lacks reactive handles, limiting its utility to standard peptide elongation .

- Fmoc-L-Lys(N3)-OH: Contains an azide group, complementary to pentynoyl derivatives, enabling orthogonal conjugation strategies .

(2) Chirality and Bioactivity

- Fmoc-D-Lys(pentynoyl)-OH: The D-isomer is resistant to proteolytic degradation, useful in designing stable peptidomimetics .

(3) Solubility and Self-Assembly

- Fmoc-L-Lys(Pentynoyl-DIM)-OH: The DIM group enhances aqueous solubility, critical for antibody-drug conjugates (ADCs) .

Research Findings and Case Studies

- Radiopharmaceuticals: this compound was used to synthesize ⁶⁸Ga-DOTA-MVK peptides, achieving radiochemical purity >93% and reduced renal retention due to brush border enzyme cleavage .

- Biomaterials: Fmoc-L-Lys(Pentynoyl-DIM)-OH facilitated hydrogel formation with CGC = 0.04 wt%, outperforming acetylated analogues in drug delivery .

- Antibody Development: Fmoc-L-Lys(Ac)-OH enabled epitope-specific antibody generation against mono-/polyacetylated peptides .

Biological Activity

Fmoc-L-Lys(pentynoyl)-OH is a lipidated derivative of the amino acid lysine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha position and a pentynoyl group at the epsilon position. This compound is notable for its potential applications in peptide synthesis and drug development, particularly due to its enhanced biological activities compared to non-lipidated counterparts.

The synthesis of this compound typically involves standard Fmoc/tBu protocols, which enable the introduction of alkyne functionalities into peptide sequences. The pentynoyl modification increases the lipophilicity of the compound, potentially enhancing its membrane permeability and biological activity .

Biological Activity

Enhanced Membrane Interaction:

The lipidation of lysine derivatives, such as this compound, has been shown to improve their interaction with cellular membranes. This property is critical for applications in drug delivery systems where membrane permeability is essential for therapeutic efficacy .

Protein-Protein Interactions:

Research indicates that lipidated amino acids can significantly influence protein-protein interactions. The hydrophobic nature of the pentynoyl group may enhance binding affinities in specific contexts, particularly in membrane-associated proteins or during cellular uptake processes. Techniques like surface plasmon resonance and fluorescence resonance energy transfer are often employed to quantitatively assess these interactions .

1. Peptide Lipidation and Pharmacokinetics

A study evaluated the pharmacokinetic properties of lipidated peptides, including those modified with pentynoyl groups. Results indicated that lipidation improved stability and reduced renal uptake, leading to prolonged circulation times in vivo. These findings suggest that this compound could be advantageous in designing peptides with enhanced therapeutic profiles .

2. Click Chemistry Applications

This compound has been utilized as a click chemistry reagent due to its alkyne functionality. This capability allows for further modifications and conjugations, expanding its application in creating complex peptide structures for targeted therapies .

Comparative Analysis

The following table summarizes the properties and applications of various lysine derivatives, including this compound:

| Compound Name | Structure Type | Unique Features | Applications |

|---|---|---|---|

| Fmoc-Lysine | Non-lipidated | Basic amino acid without lipid modification | General peptide synthesis |

| Fmoc-Lys(pentynoyl)-OH | Lipidated | Contains a pentynoyl group enhancing lipophilicity | Drug delivery, click chemistry |

| Fmoc-Lys(stea)-OH | Lipidated | Contains a stearoyl group | Improved pharmacokinetics |

| Acetyl-Lysine | Acetylated | Common post-translational modification | Protein modification studies |

Q & A

Q. What are the key stability considerations for Fmoc-L-Lys(pentynoyl)-OH during automated solid-phase oligonucleotide synthesis?

Stability is critical during repetitive detritylation cycles. In automated synthesis, the pentynoyl group must remain intact under acidic conditions. A study demonstrated that this compound retained reactivity after five cycles of detritylation when reacted with azide-containing Fmoc-L-Lys(N3)-OH, confirming functional group integrity via LC-MS analysis. Researchers should monitor reaction progress using 8.6 mM triethylamine (TEA) + 100 mM hexafluoroisopropanol (HFIP) as a stabilizing buffer to minimize side reactions .

Q. What is the standard protocol for SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) conjugation using this compound?

The compound is typically reacted with azide-functionalized partners (e.g., Fmoc-L-Lys(N3)-OH) in aqueous buffer systems. A 2–5 molar excess of the azide component is recommended to drive the reaction to near-quantitative conversion. Reactions are monitored via LC-MS, with retention times and mass shifts (e.g., +98 Da for triazole adducts) used to confirm success. Post-reaction purification involves reverse-phase HPLC to isolate conjugates .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound in multi-step oligonucleotide conjugations?

Yield optimization requires balancing reaction kinetics and steric hindrance. For bis-conjugates (e.g., dual BCN derivatives), staggered addition of azides and precise pH control (pH 7–8) enhance efficiency. Evidence shows that using HFIP-containing buffers improves solubility of hydrophobic intermediates, reducing aggregation. Advanced users should perform real-time LC-MS tracking to identify incomplete conversions or side products (e.g., hydrolysis of the pentynoyl group) .

Q. What analytical strategies resolve contradictions in data when this compound fails to conjugate?

Failed conjugations often arise from detritylation-induced side reactions or pentynoyl group degradation. To troubleshoot:

- Verify pentynoyl integrity via in situ click reactions with a control azide.

- Use ESI-MS to detect unexpected adducts (e.g., oxidation products).

- Compare retention times with reference standards to rule out buffer interference. A 2024 study resolved such issues by pre-treating substrates with TEA/HFIP to stabilize reactive intermediates .

Q. How does the choice of solid-phase synthesis resin impact this compound reactivity?

Resins with high swelling capacity (e.g., polystyrene-based) improve accessibility of the pentynoyl group. However, prolonged exposure to acidic detritylation reagents (e.g., trichloroacetic acid) can hydrolyze the alkyne. Researchers should conduct resin compatibility tests using time-resolved FT-IR to monitor alkyne peak intensity (≈2100 cm⁻¹) during synthesis cycles .

Methodological Guidelines

Q. What are the best practices for long-term storage of this compound?

Store lyophilized powder at –20°C under argon to prevent moisture-induced hydrolysis. For solution-phase storage, use anhydrous dimethylformamide (DMF) with 0.1% (v/v) TEA to stabilize the Fmoc group. Periodic LC-MS checks (every 3 months) are recommended to confirm purity .

Q. How to validate the absence of side reactions during this compound incorporation into oligonucleotides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.